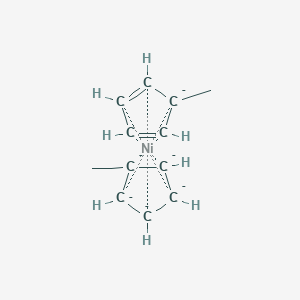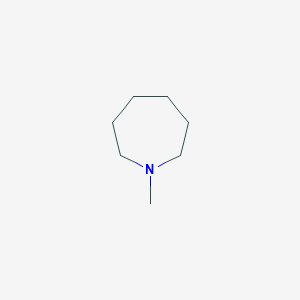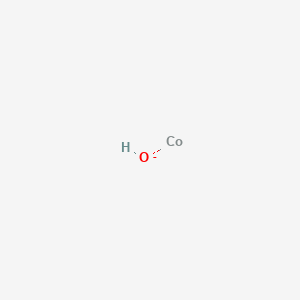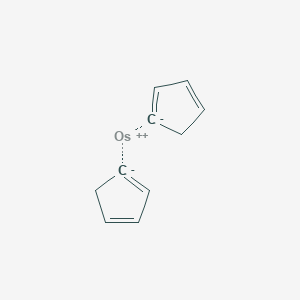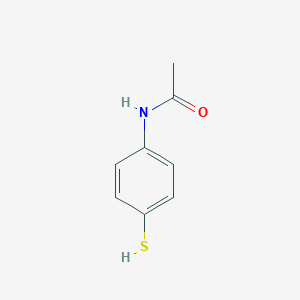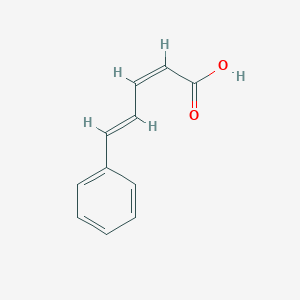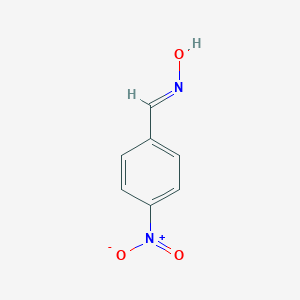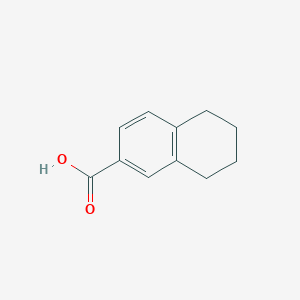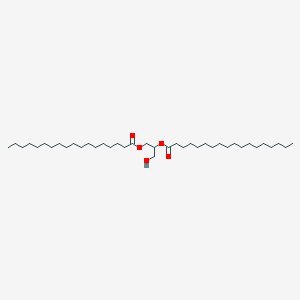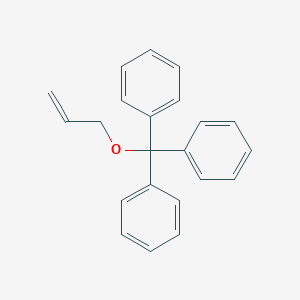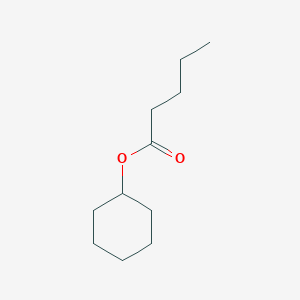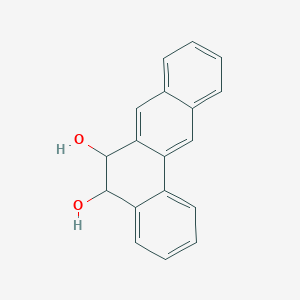
5,6-Dihydrobenz(a)anthracene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrobenz(a)anthracene-5,6-diol, also known as 5,6-Benzo(a)anthracene-5,6-diol, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. This compound has attracted the attention of scientists due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5,6-Dihydrobenz(a)anthracene-5,6-diol is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It is believed that 5,6-Dihydrobenz(a)anthracene-5,6-diol can activate certain signaling pathways in cancer cells that lead to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound can induce oxidative stress in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Dihydrobenz(a)anthracene-5,6-diol in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research. One potential application is in the development of new anti-cancer drugs. Researchers can use this compound as a starting point to develop new compounds with improved anti-cancer properties. Additionally, this compound can be used to study the mechanisms of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential applications of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research.
Conclusion
In conclusion, 5,6-Dihydrobenz(a)anthracene-5,6-diol is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and death. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 5,6-Dihydrobenz(a)anthracene-5,6-diol can be achieved through various methods. One of the most commonly used methods is the oxidation of 5,6-Dihydrobenz(a)anthracene using a strong oxidizing agent such as potassium permanganate. The reaction yields 5,6-Dihydrobenz(a)anthracene-5,6-diol as the main product.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrobenz(a)anthracene-5,6-diol has been extensively used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1421-78-9 |
|---|---|
Produktname |
5,6-Dihydrobenz(a)anthracene-5,6-diol |
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5,6-dihydrobenzo[c]anthracene-5,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |
InChI-Schlüssel |
DCXCOTLBZGXMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Andere CAS-Nummern |
32373-17-4 1421-78-9 |
Synonyme |
5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




